2-amino-1-(3,4-dichlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
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Overview
Description
2-amino-1-(3,4-dichlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrroloquinoxaline core, dichlorophenyl, and methoxyphenyl groups. Its chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 2-amino-1-(3,4-dichlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the pyrroloquinoxaline core: This step involves the cyclization of appropriate precursors under specific conditions.
Introduction of the dichlorophenyl group: This is achieved through a substitution reaction using 3,4-dichlorophenyl reagents.
Attachment of the methoxyphenyl group: This step involves the use of 4-methoxyphenyl ethylamine in a coupling reaction.
Final assembly: The final step involves the coupling of the intermediate products to form the desired compound.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
2-amino-1-(3,4-dichlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the amino and methoxy groups, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-amino-1-(3,4-dichlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers are investigating its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It may be used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-amino-1-(3,4-dichlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar compounds to 2-amino-1-(3,4-dichlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide include:
4-((3,4-dichlorophenyl)amino)-2-methylquinolin-6-ol: This compound also contains a dichlorophenyl group and has been studied for its dual inhibition of EGFR and HDAC.
2-((2,6-dichlorophenyl)amino)-N-(2-(4-methoxyphenyl)ethyl)acetamide: This compound shares structural similarities and is used in similar research applications.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research.
Properties
Molecular Formula |
C26H21Cl2N5O2 |
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Molecular Weight |
506.4 g/mol |
IUPAC Name |
2-amino-1-(3,4-dichlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]pyrrolo[3,2-b]quinoxaline-3-carboxamide |
InChI |
InChI=1S/C26H21Cl2N5O2/c1-35-17-9-6-15(7-10-17)12-13-30-26(34)22-23-25(32-21-5-3-2-4-20(21)31-23)33(24(22)29)16-8-11-18(27)19(28)14-16/h2-11,14H,12-13,29H2,1H3,(H,30,34) |
InChI Key |
COTHLSLGAAISRL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)C5=CC(=C(C=C5)Cl)Cl)N |
Origin of Product |
United States |
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